molecular formula C10H12O2 B13892271 (S)-5-Methylchroman-4-ol CAS No. 197908-43-3

(S)-5-Methylchroman-4-ol

Cat. No.: B13892271
CAS No.: 197908-43-3
M. Wt: 164.20 g/mol
InChI Key: KYCJPMMFWPHVRX-QMMMGPOBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-(4-methylphenyl)ethanol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chroman ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, producing the desired (S)-enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methylchroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.

    Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 5-Methylchroman-4-one.

    Reduction: Formation of 5-Methyl-2,3-dihydrochroman.

    Substitution: Introduction of various substituents on the benzene ring, depending on the electrophile used.

Scientific Research Applications

(S)-5-Methylchroman-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.

    Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (S)-5-Methylchroman-4-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 4-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.

    Enzyme Inhibition: The compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), further enhancing its antioxidant effects.

    Signal Transduction: It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Chromanol: Similar structure but lacks the methyl group at the 5-position.

    Tocopherol (Vitamin E): A well-known antioxidant with a chroman ring structure but with a longer aliphatic side chain.

    Flavonoids: A class of compounds with similar antioxidant properties but with different ring structures.

Uniqueness: (S)-5-Methylchroman-4-ol is unique due to its specific substitution pattern and chiral nature, which can influence its biological activity and interactions with molecular targets. Its relatively simple structure compared to more complex antioxidants like tocopherol makes it an attractive candidate for various applications.

Properties

CAS No.

197908-43-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1

InChI Key

KYCJPMMFWPHVRX-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2[C@H](CCOC2=CC=C1)O

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)O

Origin of Product

United States

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